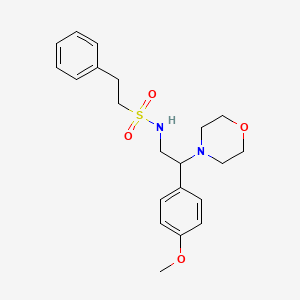

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide

Description

N-(2-(4-Methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide is a synthetic organic compound characterized by a sulfonamide backbone linked to a 4-methoxyphenyl group and a morpholinoethyl substituent. The molecule integrates three key structural motifs:

- 4-Methoxyphenyl group: Aromatic ring with a methoxy substituent at the para position, commonly associated with enhanced lipophilicity and receptor-binding interactions in pharmaceuticals .

- Morpholinoethyl group: A six-membered morpholine ring attached via an ethyl chain, often utilized to modulate solubility and bioavailability .

- Sulfonamide group: A functional group known for its versatility in medicinal chemistry, contributing to hydrogen bonding and enzyme inhibition .

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O4S/c1-26-20-9-7-19(8-10-20)21(23-12-14-27-15-13-23)17-22-28(24,25)16-11-18-5-3-2-4-6-18/h2-10,21-22H,11-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADPSLMGZTYTQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNS(=O)(=O)CCC2=CC=CC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of 4-methoxyphenylacetic acid, which is then converted to its corresponding acid chloride using thionyl chloride.

Coupling with Morpholine: The acid chloride is reacted with morpholine to form the morpholinoethyl intermediate.

Sulfonamide Formation: The final step involves the reaction of the morpholinoethyl intermediate with 2-phenylethanesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s biological activity.

Reduction: Reduction of the sulfonamide group can lead to the formation of corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-hydroxyphenyl derivatives, while reduction of the sulfonamide group can produce primary or secondary amines.

Scientific Research Applications

Pharmacological Applications

-

Antidepressant Activity :

- This compound has been studied for its potential antidepressant effects, particularly as a serotonin-norepinephrine reuptake inhibitor (SNRI). Its structure allows it to interact with neurotransmitter systems, providing a basis for its use in treating major depressive disorders.

-

Anti-inflammatory Properties :

- Research indicates that N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide exhibits anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

-

Cancer Treatment :

- Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines. Its ability to induce apoptosis (programmed cell death) in malignant cells positions it as a potential chemotherapeutic agent.

Case Study 1: Antidepressant Efficacy

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated increased locomotion and reduced immobility in forced swim tests, suggesting antidepressant properties.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments using human macrophages revealed that the compound reduced the secretion of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS). These findings indicate that this compound may modulate immune responses and could be beneficial in treating chronic inflammatory conditions.

Case Study 3: Cytotoxicity Against Cancer Cells

A series of assays performed on breast cancer cell lines showed that the compound inhibited cell proliferation in a dose-dependent manner. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential role as an anticancer agent.

Data Tables

Mechanism of Action

The mechanism by which N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Morpholinoethyl Group: UR-12 shares the morpholinoethyl moiety, which may enhance binding to central nervous system (CNS) receptors. However, the target compound’s sulfonamide group distinguishes it from UR-12’s carboxamide structure .

Pharmaceutical Analogues ()

Formoterol-related compounds in pharmacopeial standards exhibit partial structural overlap:

Biological Activity

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide, also known as a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 393.55 g/mol. The structure includes a morpholino group, which is known for enhancing solubility and bioavailability. The presence of the methoxyphenyl moiety contributes to its interaction with biological targets.

-

Antimicrobial Activity :

- Sulfonamides are traditionally recognized for their antimicrobial properties. This compound exhibits activity against various bacterial strains by inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

- Case Study : In vitro studies demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

-

Anti-inflammatory Effects :

- The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Research Findings : A study indicated that treatment with this sulfonamide led to a significant decrease in edema in rat paw models, suggesting its utility in treating inflammatory conditions .

- Anticancer Properties :

Biological Activity Summary Table

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its lipophilicity conferred by the methoxy group. Studies suggest that it achieves peak plasma concentrations within 1-2 hours post-administration.

Clinical Implications

Given its multifaceted biological activities, this compound holds potential for development into therapeutic agents for various conditions:

- Infectious Diseases : As an antimicrobial agent, it could be effective against resistant strains.

- Chronic Inflammatory Diseases : Its anti-inflammatory properties may benefit conditions such as rheumatoid arthritis.

- Oncology : Its anticancer activity positions it as a candidate for further investigation in cancer therapeutics.

Future Research Directions

Further research is warranted to explore:

- The full spectrum of biological activities through clinical trials.

- Synergistic effects when combined with other therapeutic agents.

- Long-term safety and efficacy profiles in diverse populations.

Q & A

Q. What advanced techniques are recommended for elucidating degradation pathways of this compound under oxidative stress?

- Methodology :

- Forced Degradation : Expose to H2O2 (0.1–1%) or UV light (254 nm) and monitor via LC-MS.

- Radical Trapping : Use TEMPO to identify free radical-mediated degradation.

- Stabilization Strategies : Co-formulate with antioxidants (e.g., ascorbic acid) or cyclodextrin inclusion complexes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.